molecular formula C17H22N4O4S B14973770 ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14973770
M. Wt: 378.4 g/mol
InChI Key: IPHFYOMQZUKDAY-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group and a benzylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides. The benzylpiperazine moiety is attached through nucleophilic substitution reactions, often using benzyl chloride and piperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit enzymes involved in inflammation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 5-(4-benzylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H22N4O4S/c1-2-25-17(22)15-12-18-19-16(15)26(23,24)21-10-8-20(9-11-21)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,18,19)

InChI Key

IPHFYOMQZUKDAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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